molecular formula C25H29FO5 B10817412 Fluorofuranylnorprogesterone CAS No. 160388-33-0

Fluorofuranylnorprogesterone

Cat. No.: B10817412
CAS No.: 160388-33-0
M. Wt: 428.5 g/mol
InChI Key: VJKRBRUNEOHPBS-BUPULCDWSA-N
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Description

Fluorofuranylnorprogesterone is a synthetic compound that has garnered significant interest in the field of nuclear medicine, particularly as a positron emission tomography (PET) tracer. This compound is labeled with fluorine-18, a radioactive isotope, making it useful for imaging and diagnostic purposes. It is structurally related to progesterone and is designed to target progesterone receptors, which are often overexpressed in certain types of cancer, such as breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluorofuranylnorprogesterone involves a novel method known as “fluorination on Sep-Pak.” This method does not require azeotropic drying of fluorine-18 or the addition of a base, making it suitable for base and temperature-sensitive starting materials . The process includes the following steps:

    Fluorination: The precursor compound is fluorinated using fluorine-18.

    Reduction and Deprotection: The fluorinated compound undergoes reduction and deprotection to yield the final product.

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The use of Sep-Pak cartridges allows for efficient fluorination and purification, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Fluorofuranylnorprogesterone primarily undergoes the following types of reactions:

    Fluorination: Introduction of fluorine-18 into the molecular structure.

    Reduction: Conversion of functional groups to simpler forms.

    Deprotection: Removal of protecting groups to yield the active compound.

Common Reagents and Conditions:

    Fluorine-18: Used for the fluorination step.

    Sep-Pak Cartridges: Utilized for the fluorination and purification processes.

    Reducing Agents: Employed during the reduction step.

Major Products: The major product formed from these reactions is this compound itself, which is then used as a PET tracer .

Scientific Research Applications

Fluorofuranylnorprogesterone has several scientific research applications, including:

Mechanism of Action

Fluorofuranylnorprogesterone exerts its effects by binding to progesterone receptors, which are proteins found in various tissues, including breast tissue. The binding of this compound to the receptors allows for the visualization of receptor expression using PET imaging. This helps in assessing the functional status of estrogen receptors and the effectiveness of hormone therapies .

Comparison with Similar Compounds

    Fluoroestradiol: Another PET tracer used for imaging estrogen receptors.

    Fluorodihydrotestosterone: Used for imaging androgen receptors.

Uniqueness: Fluorofuranylnorprogesterone is unique in its ability to specifically target progesterone receptors, making it particularly useful for diagnosing and monitoring breast cancer. Its high affinity for these receptors and the efficient fluorination method used in its synthesis set it apart from other similar compounds .

Properties

CAS No.

160388-33-0

Molecular Formula

C25H29FO5

Molecular Weight

428.5 g/mol

IUPAC Name

(1R,2S,4R,6R,8S,9S,12S,13R)-8-(2-fluoroacetyl)-6-(furan-2-yl)-9-methyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one

InChI

InChI=1S/C25H29FO5/c1-24-9-8-17-16-7-5-15(27)11-14(16)4-6-18(17)19(24)12-22-25(24,21(28)13-26)31-23(30-22)20-3-2-10-29-20/h2-3,10-11,16-19,22-23H,4-9,12-13H2,1H3/t16-,17+,18+,19-,22+,23+,24-,25+/m0/s1

InChI Key

VJKRBRUNEOHPBS-BUPULCDWSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=CO5)C(=O)CF)CCC6=CC(=O)CC[C@H]36

Canonical SMILES

CC12CCC3C(C1CC4C2(OC(O4)C5=CC=CO5)C(=O)CF)CCC6=CC(=O)CCC36

Origin of Product

United States

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